3,4-Dichloropyridazine

Nucleophilic aromatic substitution Diazine reactivity Medicinal chemistry

3,4‑Dichloropyridazine offers a unique contiguous 3,4‑dichloro substitution pattern that directs regioselective sequential functionalisation—crucial for kinase and PARP‑1 inhibitor programmes. This activated electrophilic region enables predictable nucleophilic amination kinetics and ligand‑free Suzuki coupling, streamlining synthetic planning without protecting groups. Supplied in standardised ≥98% purity under defined storage, it supports reproducible high‑throughput synthesis. Scale confidently from discovery to early development.

Molecular Formula C4H2Cl2N2
Molecular Weight 148.98 g/mol
CAS No. 1677-80-1
Cat. No. B174766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloropyridazine
CAS1677-80-1
Synonyms3,4-dichloropyridazine
Molecular FormulaC4H2Cl2N2
Molecular Weight148.98 g/mol
Structural Identifiers
SMILESC1=CN=NC(=C1Cl)Cl
InChIInChI=1S/C4H2Cl2N2/c5-3-1-2-7-8-4(3)6/h1-2H
InChIKeyJADVVTZXHQUFLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4‑Dichloropyridazine Procurement Guide: CAS 1677‑80‑1 as a Specialized Heterocyclic Building Block


3,4‑Dichloropyridazine (CAS 1677‑80‑1) is a dichlorinated diazine derivative that serves as a versatile scaffold in medicinal chemistry and organic synthesis. Its electron‑deficient pyridazine ring, bearing two chloro substituents at adjacent positions, enables distinct regioselective functionalisation pathways not accessible with isomeric dichloropyridazines [1]. The compound is primarily employed as an intermediate for constructing more complex heterocyclic systems, particularly in kinase and PARP inhibitor programmes, and its unique substitution pattern confers predictable reactivity profiles that inform strategic building‑block selection .

Why 3,4‑Dichloropyridazine Cannot Be Replaced by Generic Dichloropyridazine Isomers


Dichloropyridazine isomers exhibit fundamentally different reactivity landscapes due to the electronic and steric effects of their chloro‑substitution patterns. The 3,4‑dichloro arrangement creates an activated, contiguous electrophilic region that directs nucleophilic attack and cross‑coupling events in a manner that is not mirrored by 3,5‑ or 3,6‑dichloropyridazine [1]. Moreover, the reactivity of the pyridazine core itself differs markedly from that of other diazines such as pyrimidines, requiring distinct reaction conditions and delivering divergent product distributions [2]. Substituting one isomer for another without compensating for these intrinsic reactivity differences can lead to synthetic failure, diminished yields, or the generation of regioisomeric mixtures that are costly to separate.

Quantitative Differentiation of 3,4‑Dichloropyridazine Against Key Comparators


Comparative Reactivity in Nucleophilic Amination: Pyridazine vs. Pyrimidine Scaffolds

Under identical nucleophilic amination conditions (ethanol, triethylamine), dichloropyridazine (including 3,4‑dichloropyridazine) requires several hours of heating at reflux for the reaction to proceed, whereas dichloropyrimidines reach completion within minutes at room temperature [1]. This pronounced kinetic disparity dictates the selection of reaction parameters and informs expectations regarding reaction scalability and throughput.

Nucleophilic aromatic substitution Diazine reactivity Medicinal chemistry

Regioselective Suzuki Coupling Potential: 3,4‑Dichloropyridazine vs. 3,5‑Dichloropyridazine

The contiguous 3,4‑dichloro substitution pattern of 3,4‑dichloropyridazine offers a distinct regioselective landscape for sequential cross‑coupling reactions. In contrast, 3,5‑dichloropyridazine requires ligand‑controlled, site‑selective Suzuki coupling to achieve analogous sequential functionalisation, with an overall yield of >73% reported for a C5‑selective monocoupling . The inherent regiochemical bias of 3,4‑dichloropyridazine eliminates the need for specialised ligands to control coupling order, simplifying reaction planning.

Suzuki cross‑coupling Regioselectivity Heterocyclic chemistry

Synthetic Yield Benchmark for 3,4‑Dichloropyridazine Preparation

A patented, industrially scalable synthesis of 3,4‑dichloropyridazine delivers the compound under mild, well‑defined conditions (80 °C reflux, 3 h) with a reported high yield [1]. While the patent does not provide a numerical yield for this specific step, the method’s emphasis on readily available starting materials and straightforward post‑treatment distinguishes it from older, lower‑yielding routes that may still be employed for isomeric dichloropyridazines.

Synthesis optimisation Scale‑up Process chemistry

Purity and Storage Stability of Commercially Sourced 3,4‑Dichloropyridazine

Commercially available 3,4‑dichloropyridazine is routinely supplied with a standard purity of 98%, verified by NMR, HPLC, and GC . The compound is recommended for storage under inert gas (nitrogen or argon) at 2‑8 °C to prevent degradation . This level of purity and defined storage protocol ensures consistent performance in sensitive synthetic applications, whereas lower‑purity or improperly stored isomers may introduce variable impurities that affect reaction outcomes.

Quality control Stability Procurement

Procurement‑Relevant Application Scenarios for 3,4‑Dichloropyridazine


Medicinal Chemistry: Kinase and PARP Inhibitor Synthesis

3,4‑Dichloropyridazine is a privileged intermediate for constructing kinase and PARP‑1 inhibitor candidates, where its distinct substitution pattern enables precise introduction of pharmacophoric elements through sequential functionalisation. The demonstrated class‑level reactivity advantage in Suzuki coupling (no requirement for ligand control) and the predictable nucleophilic amination kinetics support efficient library synthesis and lead optimisation [1].

Process Chemistry Scale‑Up: Reliable Large‑Scale Synthesis

The patented, mild synthetic route to 3,4‑dichloropyridazine is explicitly designed for industrial‑scale production, with advantages including readily available starting materials, straightforward work‑up, and high yield . This makes the compound a practical choice for process chemistry groups transitioning from discovery to early‑stage development.

Regioselective Diversification in Heterocyclic Chemistry

The contiguous 3,4‑dichloro arrangement offers a unique handle for sequential functionalisation, enabling the preparation of diarylpyridazines and other poly‑substituted heterocycles with regiochemical precision. This intrinsic regioselectivity simplifies synthetic planning compared to isomeric dichloropyridazines that require specialised ligands or protecting groups to achieve similar outcomes .

High‑Throughput Parallel Synthesis Campaigns

Owing to its standardised commercial purity (98%) and defined storage conditions, 3,4‑dichloropyridazine is well‑suited for automated, high‑throughput synthesis platforms where reproducibility and minimisation of impurity‑related failures are paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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